Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)- is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)- typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired heterocyclic compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, employing green chemistry principles, such as using environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity can provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring system but differs in the presence of a pyridine ring instead of an oxazine ring.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another similar compound with a fused ring system, but it contains a triazole ring instead of an oxazine ring.
Uniqueness
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)- is unique due to its specific combination of a cyclopentane ring fused with an oxazine ring and the presence of a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61387-14-2 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-9-5-7-10(8-6-9)14-15-13(16)11-3-2-4-12(11)17-14/h5-8H,2-4H2,1H3 |
InChI Key |
CAJSTPSGXMUQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C3=C(O2)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.